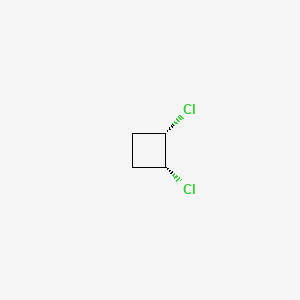
cis-1,2-Dichlorocyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1,2-Dichlorocyclobutane: is a chemical compound with the molecular formula C4H6Cl2 It is a type of cycloalkane, specifically a disubstituted cyclobutane, where two chlorine atoms are attached to adjacent carbon atoms in a cis configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: cis-1,2-Dichlorocyclobutane can be synthesized through the chlorination of cyclobutene. One common method involves the addition of chlorine to cyclobutene in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure the cis configuration of the product .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chlorination reactors where cyclobutene is reacted with chlorine gas. The reaction is carefully monitored to maintain the desired cis configuration and to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: cis-1,2-Dichlorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form cyclobutene or other alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products:
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Elimination: Cyclobutene or other alkenes.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced forms of cyclobutane derivatives.
Applications De Recherche Scientifique
cis-1,2-Dichlorocyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cis-1,2-dichlorocyclobutane involves its interaction with various molecular targets and pathways. In substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific pathways and targets depend on the type of reaction and the conditions used .
Comparaison Avec Des Composés Similaires
cis-1,2-Dibromocyclobutane: Similar in structure but with bromine atoms instead of chlorine.
trans-1,2-Dichlorocyclobutane: The chlorine atoms are in a trans configuration.
cis-1,3-Dichlorocyclobutane: Chlorine atoms are attached to the first and third carbon atoms in a cis configuration
Uniqueness: cis-1,2-Dichlorocyclobutane is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds. This configuration affects its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
13372-19-5 |
|---|---|
Formule moléculaire |
C4H6Cl2 |
Poids moléculaire |
124.992 |
Nom IUPAC |
(1S,2R)-1,2-dichlorocyclobutane |
InChI |
InChI=1S/C4H6Cl2/c5-3-1-2-4(3)6/h3-4H,1-2H2/t3-,4+ |
Clé InChI |
MPWHMPULOPKVDQ-ZXZARUISSA-N |
SMILES |
C1CC(C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


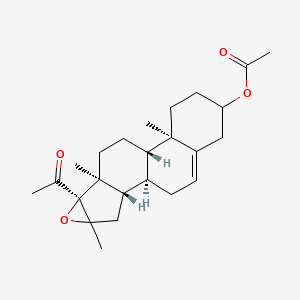
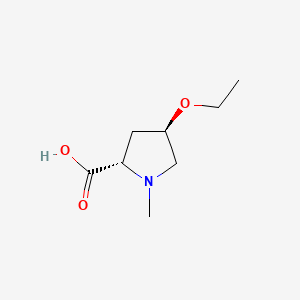
![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)
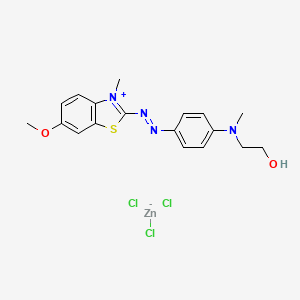
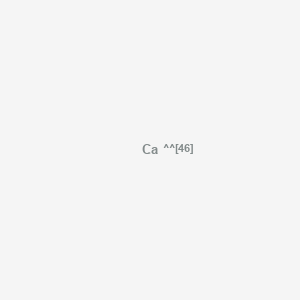

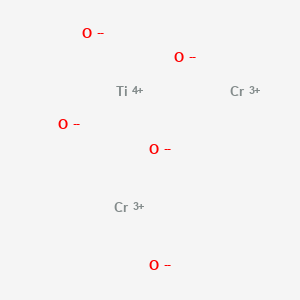
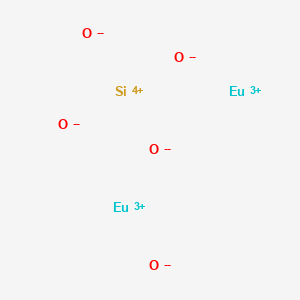

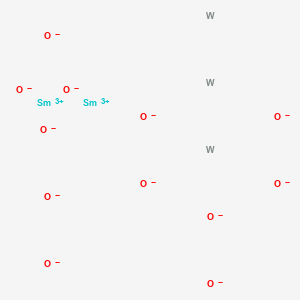
![1,2,3,4,6,7,8,9-Octafluoro-5,5-diphenyl-5H-dibenzo[b,d]germole](/img/structure/B576852.png)
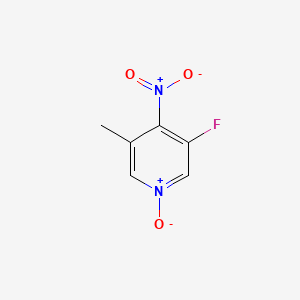
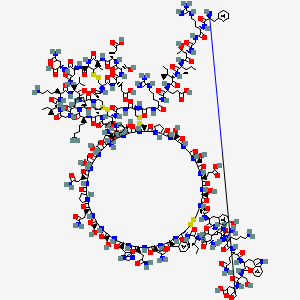
![(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-6,11-dione](/img/structure/B576858.png)
